Phenserine

Description

Properties

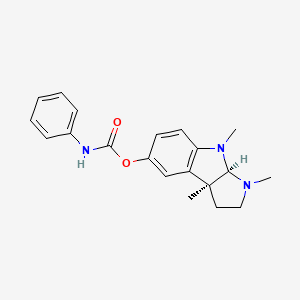

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHFNBQPZCRWQP-QUCCMNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00906018 | |

| Record name | Phenserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101246-66-6, 159652-53-6 | |

| Record name | (-)-Phenserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101246-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101246666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenserine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159652536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE285UG3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUNTANETAP, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8142NV8UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenserine's Mechanism of Action in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenserine is a novel, experimental drug candidate for the treatment of Alzheimer's disease (AD) that has garnered significant interest due to its multi-faceted mechanism of action. Unlike traditional therapies that offer purely symptomatic relief, Phenserine exhibits the potential for disease modification by targeting core pathological processes of AD. This technical guide provides an in-depth exploration of Phenserine's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Phenserine, a phenylcarbamate derivative of physostigmine, was initially developed as a selective, non-competitive, and reversible inhibitor of acetylcholinesterase (AChE). However, further research has unveiled a second, non-cholinergic mechanism: the modulation of amyloid precursor protein (APP) synthesis, leading to a reduction in the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brains of AD patients[1][2]. This dual action positions Phenserine as a promising therapeutic agent, capable of addressing both the symptomatic cholinergic deficit and the underlying amyloid pathology characteristic of Alzheimer's disease.

Beyond these primary mechanisms, preclinical studies have demonstrated that Phenserine and its enantiomer, (+)-phenserine (posiphen), exert neuroprotective and neurotrophic effects[3][4][5]. These effects are mediated through the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) signaling pathways, promoting neuronal survival and plasticity[3][4]. Furthermore, Phenserine has been shown to attenuate neuroinflammation, a critical component of AD pathogenesis, by modulating microglial activation[6].

This guide will systematically dissect each of these mechanisms, presenting the available quantitative data in a clear and comparative format. Detailed methodologies for the key experiments cited are provided to facilitate replication and further investigation. Finally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise overview of the complex biological processes involved in Phenserine's therapeutic action.

Core Mechanisms of Action

Phenserine's therapeutic potential in Alzheimer's disease stems from its ability to concurrently target multiple pathological cascades. Its primary mechanisms can be broadly categorized as cholinergic and non-cholinergic.

Cholinergic Mechanism: Acetylcholinesterase Inhibition

As a potent acetylcholinesterase (AChE) inhibitor, Phenserine increases the synaptic availability of acetylcholine, a neurotransmitter crucial for learning and memory that is depleted in the brains of AD patients. By inhibiting AChE, Phenserine enhances cholinergic neurotransmission, thereby improving cognitive function. It is a selective, non-competitive inhibitor of AChE[1].

Non-Cholinergic Mechanisms

Phenserine's disease-modifying potential lies in its non-cholinergic activities, which directly address the core amyloid pathology and downstream neurodegenerative processes.

A key and unique feature of Phenserine is its ability to suppress the synthesis of amyloid precursor protein (APP)[3][2]. This action occurs post-transcriptionally, without altering APP mRNA levels[7][8]. Phenserine interacts with a putative iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of APP mRNA, thereby inhibiting its translation into protein[7][8]. This leads to a reduction in the overall levels of APP and, consequently, a decrease in the production of its amyloidogenic cleavage product, Aβ[7][8][9]. Notably, both the (-)-phenserine and its cholinergically inactive enantiomer (+)-phenserine (posiphen) are equipotent in downregulating APP expression[9].

Phenserine and its enantiomer have demonstrated significant neuroprotective and neurotrophic properties in various in vitro and in vivo models[3][4][5]. These effects are mediated through the activation of the Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK) signaling pathways[3][4]. Activation of these pathways promotes cell survival, enhances neurogenesis, and protects neurons from oxidative stress and glutamate-induced excitotoxicity[3][4][5][6]. Studies have shown that Phenserine treatment can lead to an elevation of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and plasticity[4].

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a well-established component of AD pathology. Phenserine has been shown to mitigate neuroinflammation by inhibiting the activation of microglia[6]. By reducing microglial activation, Phenserine can decrease the production of pro-inflammatory mediators, thereby protecting neurons from inflammatory damage[6].

Quantitative Data

The following tables summarize the key quantitative data regarding Phenserine's inhibitory activity and its effects on APP and Aβ levels.

| Enzyme | Inhibitor | Species/Source | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |

| Acetylcholinesterase (AChE) | (-)-Phenserine | Human Erythrocyte | 22 | - | Pseudo-irreversible, Non-competitive | [10] |

| Acetylcholinesterase (AChE) | (-)-Phenserine | Electrophorus electricus | 13 | 390 (competitive), 210 (uncompetitive) | Mixed | [11] |

| Butyrylcholinesterase (BChE) | (-)-Phenserine | Human Plasma | 1560 | - | - | [10] |

| Acetylcholinesterase (AChE) | (+)-Phenserine (Posiphen) | Human | >10,000 | - | - | [12] |

| Butyrylcholinesterase (BChE) | (+)-Phenserine (Posiphen) | Human | >10,000 | - | - | [12] |

Table 1: Cholinesterase Inhibition by Phenserine and its Enantiomer. This table provides a comparative summary of the inhibitory potency (IC50 and Ki values) of (-)-Phenserine and (+)-Phenserine against acetylcholinesterase and butyrylcholinesterase from different sources.

| Model System | Treatment | Dosage | Effect on APP/Aβ Levels | Reference |

| Human Neuroblastoma Cells | (-)-Phenserine | 5 µM (4h) | Significant decrease in cellular APP levels | [8] |

| Human Neuroblastoma Cells | (+)-Phenserine | 5 µM (4h) | Significant decrease in cellular APP levels | [8] |

| CHO APP751SW Cells | Phenserine | 25 µM | 51.4% reduction in APP levels | [13] |

| CHO APP751SW Cells | Phenserine | 50 µM | 72.2% reduction in Aβx-40, 64.7% reduction in Aβx-42 | [13] |

| Mice | (+)-Phenserine (Posiphen) | ≥15 mg/kg (21 days) | Significant decrease in Aβ40 and Aβ42 levels | [9] |

| Alzheimer's Disease Patients | Phenserine | 15 mg BID (>12 weeks) | Statistically significant improvement in ADAS-cog scores (p=0.0286) | [10] |

| Alzheimer's Disease Patients | Phenserine | 15 mg BID (>12 weeks) | Trend for global benefits in CIBIC+ scores (p=0.0568) | [10] |

Table 2: Effects of Phenserine on APP and Aβ Levels and Cognitive Function. This table summarizes the in vitro and in vivo effects of Phenserine on amyloid precursor protein and amyloid-beta levels, as well as its impact on cognitive function in clinical trials.

Signaling Pathways and Experimental Workflows

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of Phenserine's mechanism of action.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of Phenserine on AChE and BChE.

Principle: The assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) into thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Phosphate buffer (0.1 M, pH 8.0)

-

AChE or BChE enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCI) substrate solution

-

DTNB solution

-

Phenserine stock solution (in a suitable solvent, e.g., DMSO)

-

Solvent control

Procedure:

-

Prepare serial dilutions of Phenserine in phosphate buffer.

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Phenserine solution (or solvent for control)

-

AChE or BChE enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Amyloid Precursor Protein (APP) by Western Blot

This technique is used to measure the levels of APP in cell lysates or tissue homogenates.

Principle: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then detected using a primary antibody specific for APP, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) for chemiluminescent detection.

Materials:

-

Cell or tissue samples

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against APP

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or homogenize tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against APP (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the APP signal to the loading control signal.

Quantification of Amyloid-Beta (Aβ) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying Aβ40 and Aβ42 levels in cell culture media, cerebrospinal fluid (CSF), or brain homogenates.

Principle: A capture antibody specific for the C-terminus of Aβ40 or Aβ42 is coated onto the wells of a microplate. The sample is added, and any Aβ present binds to the capture antibody. A detection antibody, also specific for Aβ and conjugated to an enzyme, is then added, forming a "sandwich". A substrate for the enzyme is added, and the resulting color change is proportional to the amount of Aβ in the sample.

Materials:

-

ELISA kit for human Aβ40 and Aβ42 (containing pre-coated plates, standards, capture and detection antibodies, substrate, and stop solution)

-

Samples (cell culture media, CSF, or brain homogenates)

-

Wash buffer

-

Microplate reader

Procedure:

-

Prepare Aβ standards and samples according to the kit instructions.

-

Add the standards and samples to the wells of the pre-coated microplate.

-

Incubate the plate to allow Aβ to bind to the capture antibody.

-

Wash the wells with wash buffer to remove unbound material.

-

Add the detection antibody to each well and incubate.

-

Wash the wells again to remove unbound detection antibody.

-

Add the substrate solution and incubate in the dark to allow for color development.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the neuroprotective effects of Phenserine against cellular stressors.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

96-well cell culture plates

-

Cell culture medium

-

Phenserine

-

Cellular stressor (e.g., hydrogen peroxide, glutamate)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Phenserine for a specified time (e.g., 24 hours).

-

Expose the cells to a cellular stressor for a defined period.

-

Remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for a few hours (e.g., 4 hours) at 37°C to allow for formazan crystal formation.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated, unstressed cells).

Assessment of Microglial Activation by Immunohistochemistry

This method is used to visualize and quantify the activation of microglia in brain tissue.

Principle: Brain sections are stained with an antibody against a marker of microglial activation, such as Ionized calcium-binding adapter molecule 1 (Iba1). The morphology and density of Iba1-positive cells are then analyzed to assess the extent of microglial activation.

Materials:

-

Fixed brain tissue (e.g., from a transgenic AD mouse model)

-

Microtome or cryostat for sectioning

-

Microscope slides

-

Blocking solution (e.g., normal goat serum in PBS with Triton X-100)

-

Primary antibody against Iba1

-

Fluorescently labeled secondary antibody

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Perfuse and fix the brain tissue, then cut it into thin sections.

-

Antigen Retrieval (if necessary): Some protocols may require an antigen retrieval step to unmask the epitope.

-

Blocking: Incubate the sections in blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against Iba1 overnight at 4°C.

-

Washing: Wash the sections with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Washing: Wash the sections again with PBS.

-

Mounting: Mount the sections on microscope slides with mounting medium containing DAPI.

-

Imaging and Analysis: Visualize the stained sections using a fluorescence microscope. Analyze the images to assess microglial morphology (e.g., ramified vs. amoeboid) and quantify the number and density of Iba1-positive cells.

Clinical Trial Methodology: ADAS-cog and CIBIC+

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog):

-

Purpose: To assess the severity of cognitive impairment in Alzheimer's disease.

-

Administration: A trained rater administers a series of tasks to the patient that evaluate memory, language, and praxis.

-

Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. A decrease in the ADAS-cog score over time suggests cognitive improvement.

Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC+):

-

Purpose: To provide a global assessment of the patient's change in clinical status from baseline.

-

Administration: A clinician who is blinded to the patient's cognitive test scores conducts separate interviews with the patient and their caregiver to gather information about the patient's functioning in various domains (e.g., cognition, daily activities, behavior).

-

Scoring: The clinician rates the patient's overall change on a 7-point scale, ranging from 1 (marked improvement) to 7 (marked worsening), with 4 representing no change.

Conclusion

Phenserine represents a significant advancement in the pursuit of effective Alzheimer's disease therapies. Its dual mechanism of action, encompassing both symptomatic relief through acetylcholinesterase inhibition and potential disease modification via the reduction of amyloid pathology, sets it apart from currently available treatments. The additional neuroprotective, neurotrophic, and anti-inflammatory properties further enhance its therapeutic profile.

The comprehensive data and detailed experimental protocols presented in this technical guide underscore the robust scientific foundation for Phenserine's development. The quantitative data clearly demonstrates its potent and selective inhibition of AChE and its efficacy in reducing APP and Aβ levels in both preclinical models and in patients. The detailed methodologies provide a roadmap for researchers to further investigate and build upon the existing knowledge of Phenserine's multifaceted actions.

While early clinical trials have shown promise, further large-scale studies are necessary to fully elucidate the clinical efficacy and long-term benefits of Phenserine in Alzheimer's disease. The continued investigation of this and other multi-target drug candidates is crucial for developing therapies that can effectively combat the complex and devastating nature of this neurodegenerative disorder. The insights gained from the study of Phenserine's mechanisms will undoubtedly contribute to the future design and development of next-generation Alzheimer's therapeutics.

References

- 1. biocare.net [biocare.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 5. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 6. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 7. broadpharm.com [broadpharm.com]

- 8. scribd.com [scribd.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. scribd.com [scribd.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Attributes | Graphviz [graphviz.org]

- 13. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomeric Dichotomy of Phenserine: A Technical Guide to its Differential Activities

For Immediate Release

This technical guide provides an in-depth analysis of the stereoisomers of Phenserine, (-)-Phenserine and (+)-Phenserine, for researchers, scientists, and drug development professionals. It delineates their distinct pharmacological profiles, focusing on their differential activities as a potent acetylcholinesterase inhibitor and modulator of amyloid precursor protein, respectively. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Core Activities: A Tale of Two Enantiomers

Phenserine, a synthetic physostigmine analog, exists as two enantiomers, each with a unique and compelling therapeutic profile. While both molecules share a common core structure, their stereochemistry dictates a profound difference in their primary biological targets and mechanisms of action.

(-)-Phenserine is a potent, selective, and non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory action leads to increased acetylcholine levels in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease.[2]

In stark contrast, (+)-Phenserine, also known as Posiphen, is a significantly weaker inhibitor of AChE.[3][4] Its primary therapeutic potential lies in a distinct, non-cholinergic mechanism: the reduction of amyloid precursor protein (APP) synthesis.[4][5] Both enantiomers share this ability to downregulate APP expression, a crucial target in Alzheimer's disease pathology as APP is the parent protein of the amyloid-beta (Aβ) peptide that forms senile plaques in the brain.[4][5]

Furthermore, both (-)-Phenserine and (+)-Phenserine have demonstrated neurotrophic and neuroprotective effects, which are not dependent on their cholinergic activity. These effects are mediated through the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) signaling pathways.

Quantitative Comparison of (-)-Phenserine and (+)-Phenserine Activities

The differential activities of the Phenserine enantiomers are most clearly illustrated by their quantitative pharmacological parameters. The following tables summarize the key in vitro data for their acetylcholinesterase inhibition and their equipotent effect on amyloid precursor protein reduction.

| Enantiomer | Target | IC50 Value | Potency |

| (-)-Phenserine | Acetylcholinesterase (AChE) | ~24 nM[3] | Potent Inhibitor |

| (+)-Phenserine | Acetylcholinesterase (AChE) | >5000 nM[3] | Poor Inhibitor |

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity. This table clearly demonstrates the significant difference in AChE inhibitory potency between the two enantiomers, with (-)-Phenserine being several orders of magnitude more potent than (+)-Phenserine.

| Enantiomer | Activity | Potency |

| (-)-Phenserine | Reduction of Amyloid Precursor Protein (APP) Synthesis | Equipotent to (+)-Phenserine[4][5] |

| (+)-Phenserine | Reduction of Amyloid Precursor Protein (APP) Synthesis | Equipotent to (-)-Phenserine[4][5] |

Table 2: Amyloid Precursor Protein (APP) Synthesis Reduction. This table highlights that despite their vast differences in cholinergic activity, both enantiomers are equally effective at reducing the synthesis of APP.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for the key experiments used to characterize the activities of (-)-Phenserine and (+)-Phenserine.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the standard method for determining AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, the absorbance of which is measured at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

DTNB solution

-

AChE enzyme solution

-

(-)-Phenserine and (+)-Phenserine solutions of varying concentrations

Procedure:

-

To each well of a 96-well plate, add phosphate buffer.

-

Add the respective concentrations of (-)-Phenserine or (+)-Phenserine to the test wells. For control wells, add buffer.

-

Add the AChE enzyme solution to all wells except the blank.

-

Add the DTNB solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test wells to the control wells.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid Precursor Protein (APP) Level Assessment (Western Blotting)

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

Principle: Proteins from cell lysates or tissue homogenates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the target protein (in this case, APP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Materials:

-

Cell culture or tissue samples treated with (-)-Phenserine or (+)-Phenserine

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against APP

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse the treated cells or homogenize the tissue in lysis buffer. Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against APP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of APP in the different samples. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well plate

-

Cell culture medium

-

Cells (e.g., SH-SY5Y neuroblastoma cells)

-

(-)-Phenserine and (+)-Phenserine solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of (-)-Phenserine or (+)-Phenserine and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the untreated control.

Visualizing the Mechanisms of Action

To further elucidate the distinct and shared pathways of (-)-Phenserine and (+)-Phenserine, the following diagrams, generated using the DOT language, illustrate their core mechanisms.

Figure 1: Differential primary targets of (-)-Phenserine and (+)-Phenserine.

Figure 2: Mechanism of APP synthesis inhibition by Phenserine enantiomers.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. scribd.com [scribd.com]

- 3. (-)-Phenserine Ameliorates Contusion Volume, Neuroinflammation, and Behavioral Impairments Induced by Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenserine: A Selective Acetylcholinesterase Inhibitor with Disease-Modifying Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenserine is a novel, selective, and reversible acetylcholinesterase (AChE) inhibitor that has garnered significant interest as a potential therapeutic agent for Alzheimer's disease (AD). Unlike existing treatments that offer only symptomatic relief, Phenserine exhibits a dual mechanism of action. It not only enhances cholinergic neurotransmission by inhibiting AChE but also demonstrates anti-amyloid properties by modulating the processing of amyloid precursor protein (APP). This technical guide provides a comprehensive overview of Phenserine, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. A key pathological feature is the deficit in the neurotransmitter acetylcholine (ACh). Phenserine, a phenylcarbamate derivative of physostigmine, was developed to address this cholinergic deficiency. It is a potent, pseudo-irreversible, and non-competitive inhibitor of AChE.[1] What sets Phenserine apart is its second, non-cholinergic mechanism of action: the ability to reduce the production of the Aβ peptide, a primary component of amyloid plaques.[2][3][4] This dual functionality positions Phenserine as a potential disease-modifying therapy for AD.

Mechanism of Action

Phenserine's therapeutic potential stems from its two distinct, yet complementary, mechanisms of action.

Cholinergic Pathway: Selective Acetylcholinesterase Inhibition

Phenserine acts as a highly selective inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, Phenserine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for memory and cognitive functions.[1] Phenserine exhibits a mixed-type inhibition of AChE, indicating both competitive and uncompetitive binding.[5]

Non-Cholinergic Pathway: Regulation of Amyloid Precursor Protein (APP) Translation

Independent of its effects on AChE, Phenserine modulates the translation of the amyloid precursor protein (APP) mRNA. It achieves this by targeting the 5'-untranslated region of the AβPP mRNA, which in turn reduces the overall synthesis of APP.[1] This post-transcriptional regulation leads to a decrease in the production of APP and its subsequent cleavage product, the neurotoxic Aβ peptide.[2][3] This anti-amyloidogenic activity is a key feature that distinguishes Phenserine from other AChE inhibitors.

Quantitative Data

The efficacy of Phenserine has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data regarding its inhibitory activity and its effects on APP and Aβ levels.

Table 1: Inhibitory Activity of Phenserine against Cholinesterases

| Enzyme Target | Parameter | Value | Source |

| Human Erythrocyte AChE | IC50 | 22 nM | [1] |

| Human Plasma BChE | IC50 | 1560 nM | [1] |

| Electrophorus electricus AChE | IC50 | 13 nM | [5] |

| Electrophorus electricus AChE | Ki (competitive) | 0.39 µM | [5] |

| Electrophorus electricus AChE | Ki (uncompetitive) | 0.21 µM | [5] |

Table 2: Effect of Phenserine on APP and Aβ Levels

| System | Effect | Parameter | Value | Source |

| Neuronal Cultures | Reduction of APP synthesis | EC50 | 670 nM | [1] |

| Human Neuroblastoma Cells | Reduction of secreted Aβ levels | - | Dose- and time-dependent | [3][4] |

| Mice (in vivo) | Reduction of total APP levels | - | Dose-dependent | [3] |

| Mice (in vivo, ≥15 mg/kg) | Significant reduction of Aβ40 and Aβ42 levels | - | - | [3] |

| Mild AD Patients (30 mg/day) | Increased CSF Aβ40 levels | - | Correlated with cognitive improvement | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Phenserine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the rate of thiocholine production from the substrate acetylthiocholine.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

14 mM Acetylthiocholine Iodide (ATCI) solution

-

Acetylcholinesterase (AChE) solution (1 U/mL)

-

Phenserine stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For each well, add:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0)

-

10 µL of AChE solution (1 U/mL)

-

10 µL of DTNB solution (10 mM)

-

10 µL of Phenserine solution at various concentrations (or solvent for control).

-

-

Incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Calculate the rate of the reaction (change in absorbance per minute).

-

The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Western Blot for Amyloid Precursor Protein (APP) and Soluble APPα (sAPPα)

This protocol is used to detect and quantify the levels of APP and its non-amyloidogenic cleavage product, sAPPα, in cell lysates or conditioned media.

Materials:

-

Cell culture or tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-APP and anti-sAPPα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

For cell lysates, wash cells with ice-cold PBS and then lyse with lysis buffer.

-

For conditioned media (for sAPPα), collect the media and centrifuge to remove cellular debris.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE:

-

Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (e.g., anti-APP or anti-sAPPα) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system (e.g., CCD camera or X-ray film).

-

-

Analysis:

-

Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH for cell lysates).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual mechanism of action of Phenserine.

Caption: Experimental workflow for the Ellman assay.

Caption: Experimental workflow for Western blotting.

Conclusion

Phenserine represents a promising therapeutic candidate for Alzheimer's disease due to its unique dual mechanism of action. By selectively inhibiting acetylcholinesterase and reducing the synthesis of amyloid precursor protein, it addresses both the symptomatic cholinergic deficit and the underlying amyloid pathology. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel treatments for neurodegenerative diseases. Further clinical investigation is warranted to fully elucidate the disease-modifying potential of Phenserine in patients with Alzheimer's disease.

References

- 1. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of phenserine treatment on brain functional activity and amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenserine's Impact on Amyloid Precursor Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Phenserine on the synthesis of amyloid precursor protein (APP), a key molecule in the pathogenesis of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying molecular mechanisms.

Executive Summary

Phenserine, a selective acetylcholinesterase inhibitor, has demonstrated a significant, non-cholinergic mechanism of action that reduces the synthesis of amyloid precursor protein (APP). This effect is mediated through the interaction of Phenserine with the 5'-untranslated region (5'UTR) of APP mRNA, leading to a post-transcriptional downregulation of APP translation. This unique dual-action profile, combining cholinergic benefits with direct modulation of amyloidogenic pathways, positions Phenserine and its enantiomer, Posiphen, as compelling candidates for Alzheimer's disease therapeutics. This guide will explore the preclinical and clinical evidence supporting this mechanism, providing researchers with the foundational knowledge for further investigation and drug development.

Quantitative Data on Phenserine's Effect on APP and Aβ Levels

Phenserine and its enantiomer, Posiphen, have been shown to reduce APP and its cleavage product, amyloid-beta (Aβ), in a dose- and time-dependent manner across various preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of Phenserine and Posiphen on APP and Aβ Levels

| Compound | Cell Line | Concentration | Duration | Effect on APP Levels | Effect on Aβ Levels | Citation |

| (+)-Phenserine | SH-SY-5Y Neuroblastoma | 5 µM | 4 hours | Dramatic decline in cell lysate | Not specified | [1] |

| (-)-Phenserine | SH-SY-5Y Neuroblastoma | 5 µM | 4 hours | Dramatic decline in cell lysate | Not specified | [1] |

| (-)-Phenserine | SK-N-SH Neuroblastoma | 0.5, 5, 50 µM | 16 hours | Concentration-dependent reduction in conditioned media and cell lysates | 31% reduction at 50 µM | [1] |

| Posiphen | SK-N-SH Neuroblastoma | 10, 50 µM | 16 hours | ~40% reduction | 21% reduction at 10 µM, 32% reduction at 50 µM | [2] |

| (-)-Phenserine | U373 MG Astrocytoma | 50 µM | 48 hours | Decreased protein synthesis | Not specified | [1] |

Table 2: In Vivo Effects of Phenserine and Posiphen on APP and Aβ Levels

| Compound | Animal Model | Dosage | Duration | Effect on Total APP Levels | Effect on Aβ40/Aβ42 Levels | Citation |

| Posiphen | C57BL/6 Mice | 7.5-75 mg/kg/day | 21 days | Dose-dependent decrease (40% at 35 mg/kg, max 50%) | Significantly lowered at ≥15 mg/kg | [3][4] |

| (+)-Phenserine | APP23 Transgenic Mice | 25 mg/kg | 14 days | Reduction in hippocampus | Not specified | [5] |

Signaling Pathways and Mechanism of Action

Phenserine's primary mechanism for reducing APP synthesis is through the inhibition of its mRNA translation. This is distinct from its role as an acetylcholinesterase inhibitor and is independent of classical signaling pathways.

Phenserine's action is not mediated through the extracellular signal-regulated kinase (ERK) or phosphatidylinositol 3-kinase (PI3K) activation pathways.[1] Instead, it targets a putative interleukin-1 (IL-1) responsive element, also identified as an iron regulatory element (IRE), within the 5'-untranslated region (5'UTR) of the APP mRNA.[1][6] By interacting with this region, Phenserine is thought to sterically hinder the binding of the ribosomal translational machinery to the mRNA, thereby reducing the efficiency of APP protein synthesis.[1] This post-transcriptional regulation occurs without altering APP mRNA levels.[1][6] Both enantiomers, (-)-Phenserine and the cholinergically inactive (+)-Phenserine (Posiphen), are equipotent in downregulating APP expression through this mechanism.[7]

The processing of APP into various fragments is a critical aspect of Alzheimer's disease pathology. The following diagram illustrates the canonical amyloidogenic and non-amyloidogenic pathways. Phenserine's action of reducing the initial APP substrate would consequently lead to a reduction in the products of both pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to quantify the effects of Phenserine on APP and Aβ.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY-5Y, SK-N-SH) or astrocytoma cells (e.g., U373 MG) are commonly used.[1]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Phenserine Treatment: Phenserine (or Posiphen) is dissolved in a suitable solvent (e.g., sterile water or DMSO) and added to the cell culture medium at the desired final concentrations (e.g., 0.5 µM to 50 µM).[1]

-

Incubation: Cells are incubated with the compound for various time points (e.g., 0.5 to 48 hours) to assess time-dependent effects.[1]

-

Harvesting: Following incubation, conditioned media is collected to measure secreted proteins (sAPP, Aβ), and cell lysates are prepared for analysis of intracellular proteins.

Western Blotting for APP Analysis

-

Protein Extraction and Quantification: Cell lysates are prepared using a suitable lysis buffer containing protease inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein (e.g., 15 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the N-terminus of APP (e.g., 22C11).[2]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands corresponding to APP is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification

-

Sample Preparation: Conditioned media from cell cultures or brain homogenates from in vivo studies are used.

-

ELISA Procedure: A sandwich ELISA kit specific for Aβ40 and/or Aβ42 is used according to the manufacturer's instructions.

-

A capture antibody specific for one end of the Aβ peptide is coated onto the wells of a microplate.

-

Samples and standards are added to the wells.

-

A detection antibody, conjugated to an enzyme (e.g., HRP) and specific for the other end of the Aβ peptide, is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

-

Measurement: The absorbance of the colored product is measured using a microplate reader.

-

Quantification: The concentration of Aβ in the samples is determined by comparison to a standard curve generated from known concentrations of Aβ peptides.

Conclusion and Future Directions

The collective evidence strongly supports that Phenserine and its non-cholinergic enantiomer, Posiphen, reduce the synthesis of APP through a novel post-transcriptional mechanism involving the 5'UTR of APP mRNA. This leads to a subsequent reduction in the production of amyloid-beta peptides. The detailed quantitative data and established experimental protocols provided in this guide offer a solid foundation for researchers in the field of Alzheimer's disease drug discovery.

Future research should focus on further elucidating the precise molecular interactions between Phenserine and the APP mRNA 5'UTR. Additionally, the development of more potent and specific molecules targeting this regulatory element could provide a new class of disease-modifying therapies for Alzheimer's disease. The translation of these preclinical findings into successful clinical outcomes remains a critical goal.[8][9]

References

- 1. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Phenserine regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenserine - Next Generation AChE Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Phenserine Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Phenserine tartrate, a significant acetylcholinesterase (AChE) inhibitor investigated for the treatment of Alzheimer's disease. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Pharmacokinetic Profile

Phenserine tartrate exhibits rapid absorption and clearance, coupled with a remarkable ability to penetrate the blood-brain barrier and exert sustained pharmacological effects. Preclinical studies, primarily conducted in rats, have elucidated the key pharmacokinetic parameters that define its behavior in biological systems.

Absorption and Bioavailability

Phenserine is readily absorbed following oral administration. A key preclinical study in rats established an oral bioavailability of approximately 100%, indicating complete absorption from the gastrointestinal tract.[1][2][3] This high bioavailability is a significant advantage for an orally administered therapeutic agent.

Distribution

A defining characteristic of Phenserine is its preferential distribution to the brain. Following intravenous administration in rats, brain tissue concentrations were found to be approximately 10-fold higher than those in plasma.[1][2][3] The peak brain concentration is achieved rapidly, within 5 minutes of intravenous dosing.[1][2][3] This efficient brain penetration is crucial for its intended therapeutic effect on central cholinergic systems.

Metabolism

Phenserine is metabolized in the liver, giving rise to several metabolites, including (-)-N1-norphenserine, (-)-N8-norphenserine, and (-)-N1,N8-bisnorphenserine.[4] While the metabolic pathways have been identified, detailed quantitative data on the pharmacokinetic profiles of these individual metabolites in preclinical models are not extensively reported in the available literature.

Excretion

The primary routes of elimination for Phenserine and its metabolites are renal and hepatic clearance.[4] However, specific quantitative data detailing the percentage of the dose excreted via urine and feces in preclinical models are not extensively documented in the reviewed literature.

Quantitative Pharmacokinetic Data

The following tables summarize the key preclinical pharmacokinetic parameters of Phenserine tartrate in rats, primarily derived from the seminal work of Greig et al. (2000).

Table 1: Pharmacokinetic Parameters of Phenserine in Rats Following Intravenous Administration

| Parameter | Value | Reference |

| Half-life (t½) in Plasma | 12.6 minutes | [1][2][3] |

| Half-life (t½) in Brain | 8.5 minutes | [1][2][3] |

| Brain-to-Plasma Ratio | 10:1 | [3] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Phenserine in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | ~100% | [1][2][3] |

| Half-life (t½) of AChE Inhibition | > 8.25 hours | [1][2][3] |

Experimental Protocols

This section outlines the methodologies employed in the key preclinical pharmacokinetic studies of Phenserine tartrate.

Animal Models

The primary animal model used for the pharmacokinetic evaluation of Phenserine was the Fischer-344 rat .[1][5] These studies typically involved the administration of Phenserine tartrate via intravenous (i.v.) and oral (p.o.) routes to determine its pharmacokinetic profile.

Drug Administration and Sampling

For intravenous administration, Phenserine was dissolved in a suitable vehicle and injected directly into the bloodstream. For oral administration, the drug was typically given by gavage. Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile. Brain tissue was also collected to determine the extent of brain penetration.

Bioanalytical Method

The quantification of Phenserine in plasma and brain homogenates was performed using a validated High-Performance Liquid Chromatography (HPLC) method. While specific details of the chromatographic conditions from the primary pharmacokinetic studies are not fully available in the reviewed literature, a general workflow for such an analysis is depicted below. The method would typically involve protein precipitation to extract the drug from the biological matrix, followed by separation on a reverse-phase HPLC column and detection using a suitable detector, such as UV or mass spectrometry.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the preclinical evaluation of Phenserine tartrate.

Conclusion

The preclinical pharmacokinetic profile of Phenserine tartrate is characterized by excellent oral bioavailability, rapid and extensive brain penetration, and a short pharmacokinetic half-life, which contrasts with its long-lasting pharmacodynamic effect on acetylcholinesterase. These properties made it a promising candidate for the treatment of Alzheimer's disease. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key quantitative data and experimental methodologies from pivotal preclinical studies. Further research to fully elucidate the pharmacokinetics of its metabolites and the quantitative details of its excretion pathways would provide an even more complete understanding of its disposition.

References

- 1. The experimental Alzheimer drug phenserine: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenserine - Wikipedia [en.wikipedia.org]

- 5. Phenserine: a physostigmine derivative that is a long-acting inhibitor of cholinesterase and demonstrates a wide dose range for attenuating a scopolamine-induced learning impairment of rats in a 14-unit T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenserine's Role in Reducing Beta-Amyloid Peptide Formation: A Technical Guide

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A primary therapeutic strategy involves reducing the production of the Aβ peptide, which is derived from the amyloid precursor protein (APP). Phenserine, a novel acetylcholinesterase (AChE) inhibitor, has emerged as a promising candidate due to its dual mechanism of action. Beyond its role in enhancing cholinergic function, Phenserine significantly reduces the formation of Aβ peptides. This effect is primarily achieved through a non-cholinergic pathway that involves the post-transcriptional suppression of APP synthesis.[1][2][3] Phenserine interacts with a specific regulatory element within the 5'-untranslated region (5'UTR) of the APP messenger RNA (mRNA), thereby inhibiting its translation into protein.[3][4][5] This reduction in the precursor protein pool leads to a subsequent decrease in the generation of all Aβ species. Notably, this mechanism is independent of its AChE inhibitory activity, as demonstrated by the equipotent APP-lowering effects of its cholinergically inactive enantiomer, (+)-phenserine (Posiphen).[3][6] This guide provides a detailed overview of the molecular mechanisms, experimental evidence, and methodologies related to Phenserine's role in mitigating Aβ pathology.

Core Mechanism of Action: Translational Inhibition of APP

The principal mechanism by which Phenserine reduces Aβ formation is by directly targeting the synthesis of its precursor, APP. This is a post-transcriptional regulatory action that occurs at the level of protein translation, without altering APP mRNA levels.[4][7]

Targeting the 5'-Untranslated Region (5'UTR) of APP mRNA

The key to Phenserine's action lies in its ability to interact with the 5'-untranslated region (5'UTR) of the APP mRNA. This region, located upstream of the protein-coding sequence, contains regulatory elements that control the efficiency of translation.

-

Iron-Responsive Element (IRE): The APP 5'UTR contains a functional iron-responsive element (IRE), a stem-loop structure that can be bound by Iron Regulatory Proteins (IRPs).[8][9] This element is similar to the IRE found in ferritin mRNA and allows for the regulation of APP translation in response to intracellular iron levels.[9][10] Studies suggest Phenserine's action involves this IRE, effectively repressing the translation of APP mRNA into protein.[11]

-

Interleukin-1 Responsive Element: The 5'UTR of APP mRNA also contains a putative element that is responsive to Interleukin-1 (IL-1), a cytokine implicated in the inflammatory processes of AD.[4][7][12] Phenserine's ability to regulate APP translation is conferred through this region, suggesting an intersection with neuroinflammatory pathways that modulate APP expression.[7]

This targeted inhibition of translation reduces the total amount of APP available for proteolytic processing by secretase enzymes, thereby lowering the production of Aβ peptides.[3] This approach is advantageous as it decreases the substrate for both the amyloidogenic (β- and γ-secretase) and non-amyloidogenic (α-secretase) pathways, reducing all APP cleavage products.

Independence from Cholinergic Activity and Other Signaling Pathways

A critical aspect of Phenserine's mechanism is its independence from its well-known function as an acetylcholinesterase (AChE) inhibitor.

-

Enantiomer Studies: The (-)-phenserine enantiomer is a potent AChE inhibitor, while the (+)-phenserine enantiomer (also known as Posiphen) is virtually inactive against AChE.[3][6] However, both enantiomers are equipotent in their ability to downregulate APP expression and lower Aβ levels, confirming that the anti-amyloid effect is not mediated by cholinesterase inhibition.[3][6]

-

Signaling Pathway Independence: The reduction in APP protein levels by Phenserine is not mediated through the classical extracellular signal-regulated kinase (ERK) or phosphatidylinositol 3-kinase (PI3K) signaling pathways.[4][7] While some studies show that Phenserine's separate neurotrophic and neuroprotective actions can be mediated by Protein Kinase C (PKC) and ERK pathways, its primary effect on APP translation is distinct from these processes.[13][14][15][16]

Figure 1: Phenserine's mechanism of translational inhibition of APP mRNA.

Quantitative Data on Phenserine's Efficacy

The effects of Phenserine and its enantiomer Posiphen on reducing APP and Aβ have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Effects of Phenserine on APP and Aβ Levels

| Cell Line | Compound | Concentration (µM) | Duration (h) | Effect | Reference |

| SK-N-SH Neuroblastoma | (-)-Phenserine | 50 | 8 | 14% decrease in total secreted Aβ | [7] |

| SK-N-SH Neuroblastoma | (-)-Phenserine | 50 | 16 | 31% decrease in total secreted Aβ (p < 0.02) | [7] |

| SH-SY5Y Neuroblastoma | (+)-Phenserine | 5 | 4 | Decrease in βAPP levels | [7] |

| SH-SY5Y Neuroblastoma | (-)-Phenserine | 5 | 4 | Decrease in βAPP levels | [7] |

| U373 MG Astrocytoma | (-)-Phenserine | 50 | 4 - 8 | >25% reduction in βAPP protein levels (p < 0.05) | [7] |

| U373 MG Astrocytoma | (-)-Phenserine | 50 | 4 - 8 | ~50% decrease in CAT reporter activity (fused to APP 5'UTR) | [7][12] |

| SH-SY5Y Dopaminergic | Phenserine/Posiphen | < 5 (IC₅₀) | 48 | Dose-dependent decrease in α-synuclein and APP | [10] |

Table 2: In Vivo (Animal Model) Effects of Posiphen on APP and Aβ Levels

| Animal Model | Compound | Dosage (mg/kg/day) | Duration | Effect | Reference |

| C57BL Mice | Posiphen | 7.5 - 75 | 21 days | Dose-dependent decrease in total APP | [6] |

| C57BL Mice | Posiphen | ≥ 15 | 21 days | Significant decrease in Aβ40 and Aβ42 levels | [6] |

| C57BL Mice | Posiphen | ≥ 15 | 21 days | Significant reduction in β-secretase activity | [6] |

Table 3: Human Clinical Trial Data on Phenserine and Aβ Biomarkers

| Study Phase | Compound | Dosage | Duration | Biomarker Findings | Reference |

| Phase II | (-)-Phenserine | 10-15 mg b.i.d. | 12 weeks | Tended to reduce β-APP and Aβ levels in plasma samples | [1] |

| - | (-)-Phenserine | 30 mg/day | 3 months | CSF Aβ40 levels correlated positively with cognitive function | [17] |

| - | (-)-Phenserine | 30 mg/day | 3 months | Cortical Pittsburgh Compound B (amyloid) retention correlated negatively with CSF Aβ40 levels | [17] |

| Phase I/II | (-)-Phenserine | - | - | Reductions of Aβ42 by 20% to 37% in humans observed | [18] |

Experimental Protocols

The following protocols are representative of the key experiments used to elucidate Phenserine's mechanism of action.

Cell Culture and Phenserine Treatment

-

Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-SH) and human astrocytoma cells (e.g., U373 MG) are commonly used.[7]

-

Culture Conditions: Cells are maintained in standard culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Application: Phenserine (or its enantiomers), dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at final concentrations typically ranging from 0.5 µM to 50 µM.[7] Control cells receive the vehicle alone. Cells are incubated for various time points, such as 0.5, 1, 4, 8, 16, 24, and 48 hours, before harvesting for analysis.[7]

Western Blotting for APP Expression

-

Lysate Preparation: After treatment, cells are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. Cell debris is removed by centrifugation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA protein assay).

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 15 µg) from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for APP. A loading control, such as an anti-β-actin antibody, is used to ensure equal protein loading.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[7]

Figure 2: Workflow for in vitro analysis of Phenserine's effects on APP and Aβ.

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Aβ

-

Sample Collection: Conditioned media from cell cultures treated with Phenserine or vehicle is collected at specified time points.

-

Assay Procedure: Aβ levels (specifically Aβ40 and Aβ42) in the media are quantified using commercially available sandwich ELISA kits.

-

Quantification: The assay involves capturing Aβ peptides with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody. The signal is developed with a substrate and measured using a microplate reader. A standard curve is generated to determine the concentration of Aβ in the samples.[7]

Reporter Gene Assay for Translational Regulation

-

Plasmid Construction: A reporter plasmid is constructed where the 5'UTR of the human APP mRNA is cloned upstream of a reporter gene, such as chloramphenicol acetyltransferase (CAT). A control plasmid without the APP 5'UTR is also used.[7]

-

Transfection: Astrocytoma cells (e.g., U373 MG) are transfected with either the APP 5'UTR-CAT plasmid or the control plasmid using standard transfection reagents.

-

Treatment and Analysis: After transfection, the cells are treated with Phenserine (e.g., 50 µM) for various durations (e.g., 4 and 8 hours).[7] Cell lysates are then prepared, and CAT activity is measured to determine the effect of Phenserine on the translational efficiency conferred by the APP 5'UTR.[7][12]

Figure 3: Workflow for the CAT reporter gene assay.

Additional Neuroprotective and Neurotrophic Actions

While the primary mechanism for Aβ reduction is translational inhibition, Phenserine also exhibits other beneficial effects that are relevant to AD pathology. Both (-)- and (+)-phenserine induce neurotrophic actions in neuronal cells, which are mediated by the Protein Kinase C (PKC) and extracellular signal-regulated kinases (ERK) pathways.[13][14][15] These actions include providing neuroprotection against oxidative stress and glutamate toxicity.[13][14] Furthermore, treatment with (+)-phenserine has been shown to elevate brain-derived neurotrophic factor (BDNF) in vivo.[14][15]

Figure 4: Neurotrophic and neuroprotective signaling pathways activated by Phenserine.

Conclusion

Phenserine presents a multifaceted approach to Alzheimer's disease therapy. Its primary role in reducing beta-amyloid formation is driven by a unique, non-cholinergic mechanism involving the translational suppression of APP mRNA via its 5'UTR. This action, confirmed through extensive in vitro and in vivo studies, effectively lowers the levels of the precursor protein required for Aβ generation. The ability of its non-cholinergic enantiomer, Posiphen, to achieve the same effect underscores the novelty of this pathway. Complemented by its neuroprotective and neurotrophic activities, Phenserine's capacity to target the foundational step of APP synthesis positions it as a significant molecule in the ongoing development of disease-modifying therapies for Alzheimer's disease.

References

- 1. An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenserine regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Anticholinesterase Phenserine and Its Enantiomer Posiphen as 5′Untranslated-Region-Directed Translation Blockers of the Parkinson's Alpha Synuclein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]

- 14. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]